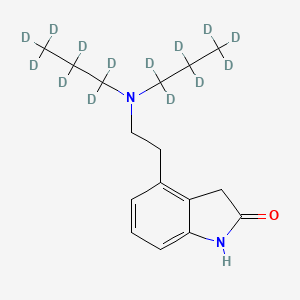
Ropinirole-d14
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ropinirole-d14 is a deuterium-labeled version of Ropinirole, a non-ergoline dopamine agonist. It is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Ropinirole. The deuterium labeling helps in tracing the compound during drug development processes .
準備方法
Synthetic Routes and Reaction Conditions
Ropinirole-d14 is synthesized by incorporating deuterium into the Ropinirole molecule. The process involves the substitution of hydrogen atoms with deuterium. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using deuterium gas and specialized catalysts. The process is optimized to ensure high yield and purity of the deuterium-labeled compound. The final product is then purified using chromatographic techniques to remove any impurities .
化学反応の分析
Types of Reactions
Ropinirole-d14 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: Deuterium atoms in this compound can be substituted with other atoms or groups under certain conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various deuterated metabolites and derivatives of this compound. These products are often used in further research to study the pharmacokinetics and metabolic pathways of the compound .
科学的研究の応用
Ropinirole-d14 has several scientific research applications, including:
Chemistry: Used as a tracer in the study of chemical reactions and mechanisms.
Biology: Helps in understanding the metabolic pathways and interactions of Ropinirole in biological systems.
Medicine: Used in the development of new drugs and therapies for diseases such as Parkinson’s disease and amyotrophic lateral sclerosis.
Industry: Employed in the pharmaceutical industry for drug development and quality control
作用機序
Ropinirole-d14, like Ropinirole, acts as a dopamine agonist. It has high specificity and full intrinsic activity at the D2 and D3 dopamine receptor subtypes, with a higher affinity for D3 than D2 or D4 receptors. The compound stimulates postsynaptic dopamine D2-type receptors within the caudate putamen in the brain, which helps alleviate symptoms of Parkinson’s disease and restless legs syndrome .
類似化合物との比較
Similar Compounds
Ropinirole: The non-deuterated version of Ropinirole-d14.
Pramipexole: Another dopamine agonist used in the treatment of Parkinson’s disease.
Rotigotine: A dopamine agonist available as a transdermal patch for Parkinson’s disease treatment
Uniqueness
This compound is unique due to its deuterium labeling, which allows for precise tracing and study of the compound’s pharmacokinetics and metabolic profiles. This makes it a valuable tool in drug development and research, providing insights that are not possible with non-deuterated compounds .
特性
分子式 |
C16H24N2O |
|---|---|
分子量 |
274.46 g/mol |
IUPAC名 |
4-[2-[bis(1,1,2,2,3,3,3-heptadeuteriopropyl)amino]ethyl]-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C16H24N2O/c1-3-9-18(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15/h5-7H,3-4,8-12H2,1-2H3,(H,17,19)/i1D3,2D3,3D2,4D2,9D2,10D2 |
InChIキー |
UHSKFQJFRQCDBE-YTSTUSJFSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(CCC1=C2CC(=O)NC2=CC=C1)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
正規SMILES |
CCCN(CCC)CCC1=C2CC(=O)NC2=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


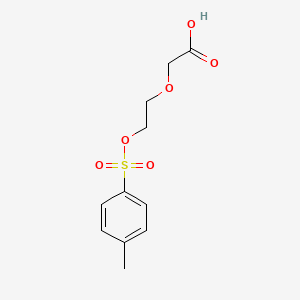


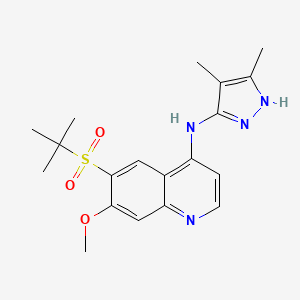
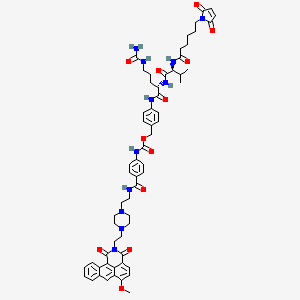
![[(2R,3S,4R,5R)-5-[[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydroxyoxolan-2-yl]methoxymethylphosphonic acid](/img/structure/B12426007.png)


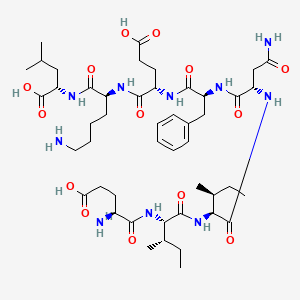
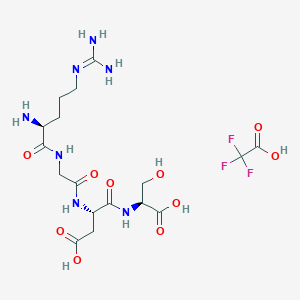
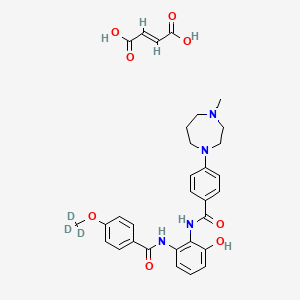
![3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-methoxyoxolan-2-one](/img/structure/B12426053.png)
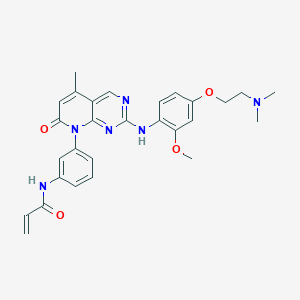
![(1,1,1-trifluoro-2-methylpropan-2-yl) N-[(1S,4R,6S,7Z,11R,13R,14S,18R)-13-ethyl-18-[7-fluoro-6-(trideuteriomethoxy)isoquinolin-1-yl]oxy-11-methyl-4-[(1-methylcyclopropyl)sulfonylcarbamoyl]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate](/img/structure/B12426057.png)
